![molecular formula C16H21NO2 B2467419 N-(2,5-Dimethylphenyl)-N-(oxan-4-yl)prop-2-enamide CAS No. 2361657-76-1](/img/structure/B2467419.png)
N-(2,5-Dimethylphenyl)-N-(oxan-4-yl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,5-Dimethylphenyl)-N-(oxan-4-yl)prop-2-enamide, also known as DPO-1, is a selective inhibitor of the human ether-a-go-go-related gene (hERG) potassium channel. The hERG channel plays a crucial role in regulating the electrical activity of the heart, and its dysfunction can lead to life-threatening cardiac arrhythmias. DPO-1 has been extensively studied for its potential therapeutic applications in treating these conditions.
Mecanismo De Acción
N-(2,5-Dimethylphenyl)-N-(oxan-4-yl)prop-2-enamide binds to the hERG channel and blocks potassium ion flow through the channel pore. This blockade prolongs the action potential duration and leads to an increased risk of arrhythmias. However, the selectivity of N-(2,5-Dimethylphenyl)-N-(oxan-4-yl)prop-2-enamide for the hERG channel means that it does not affect other ion channels, which is an important consideration for its potential therapeutic use.
Biochemical and Physiological Effects:
N-(2,5-Dimethylphenyl)-N-(oxan-4-yl)prop-2-enamide has been shown to have a number of biochemical and physiological effects. It has been shown to prolong the QT interval on an electrocardiogram, as well as to induce arrhythmias in animal models. These effects are related to its blockade of the hERG channel and its consequent effects on cardiac repolarization.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(2,5-Dimethylphenyl)-N-(oxan-4-yl)prop-2-enamide is its selectivity for the hERG channel, which makes it a useful tool for studying the role of this channel in cardiac physiology and pathophysiology. However, its effects on the QT interval and its potential to induce arrhythmias mean that caution must be taken when using it in lab experiments. Additionally, its potential therapeutic use is limited by its lack of selectivity for different hERG channel isoforms, which may limit its effectiveness in treating different forms of long QT syndrome.
Direcciones Futuras
Future research on N-(2,5-Dimethylphenyl)-N-(oxan-4-yl)prop-2-enamide may focus on its potential therapeutic use in treating long QT syndrome and other cardiac arrhythmias. Additionally, further studies may investigate its effects on other ion channels and its potential use as a tool for studying ion channel function. Finally, the development of more selective hERG channel inhibitors may improve its therapeutic potential and reduce its side effects.
Métodos De Síntesis
N-(2,5-Dimethylphenyl)-N-(oxan-4-yl)prop-2-enamide can be synthesized using a variety of methods, including the reaction of 2,5-dimethylphenyl isocyanate with 4-hydroxyoxane-2-carboxylic acid, followed by the addition of propargylamine and subsequent dehydration. Other methods include the reaction of 2,5-dimethylphenyl isocyanate with 4-hydroxyoxane-2-carboxylic acid methyl ester, followed by the addition of propargylamine and subsequent deprotection.
Aplicaciones Científicas De Investigación
N-(2,5-Dimethylphenyl)-N-(oxan-4-yl)prop-2-enamide has been extensively studied for its potential therapeutic applications in treating cardiac arrhythmias. It has been shown to be a highly selective inhibitor of the hERG channel, with minimal effects on other ion channels. This selectivity makes it a promising candidate for the treatment of long QT syndrome, a condition characterized by a prolonged QT interval on an electrocardiogram and an increased risk of life-threatening arrhythmias.
Propiedades
IUPAC Name |
N-(2,5-dimethylphenyl)-N-(oxan-4-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO2/c1-4-16(18)17(14-7-9-19-10-8-14)15-11-12(2)5-6-13(15)3/h4-6,11,14H,1,7-10H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNBLMEVLTDVPCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N(C2CCOCC2)C(=O)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-Dimethylphenyl)-N-(oxan-4-yl)prop-2-enamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.